molecular formula C8H10ClN3 B591468 (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride CAS No. 1788044-02-9

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride

Cat. No.: B591468
CAS No.: 1788044-02-9
M. Wt: 183.639
InChI Key: ZPQMBEFIWCORAE-UHFFFAOYSA-N
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Description

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H9N3·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by the introduction of an amine group at the 4-position of the benzimidazole ring. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzimidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, and interference with DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
  • (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride
  • (1H-Benzo[d]imidazol-5-yl)methanamine hydrochloride

Uniqueness

(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1H-benzimidazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3,5H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQMBEFIWCORAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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